molecular formula C14H19N3O2S2 B2824576 2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1798041-89-0

2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2824576
CAS No.: 1798041-89-0
M. Wt: 325.45
InChI Key: GTODGWOKYDDMAG-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the utility of acetamides and thiazole derivatives in synthesizing new heterocyclic compounds, showcasing the versatility of these chemical structures in creating potentially bioactive molecules. For example, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-enamides in cyclocondensation reactions highlights the potential for developing novel heterocycles with varied biological activities (Obydennov et al., 2017).

Biological Activities and Applications

  • Antitumor Activity : Certain acetamide derivatives have been investigated for their antitumor properties, with some showing promising results in in vitro screenings against various cancer cell lines. This indicates the potential of structurally related compounds in oncological research (Shams et al., 2010).

  • Antimicrobial Activity : Derivatives based on acetamide and thiazole structures have been evaluated for their antimicrobial efficacy, suggesting that compounds with similar functionalities could be explored for applications in combating microbial infections (Shams et al., 2011).

Mechanistic Insights and Chemical Properties

  • Binding and Inhibition Mechanisms : Aminothiazole inhibitors of cyclin-dependent kinase 2 (CDK2) demonstrate how structural analogs can provide insights into binding modes and inhibition mechanisms, which are crucial for the development of therapeutic agents. Such studies may guide the design of compounds with enhanced biological activity and specificity (Kim et al., 2002).

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c18-11(8-20-9-4-1-2-5-9)17-14-16-10-6-3-7-15-13(19)12(10)21-14/h9H,1-8H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTODGWOKYDDMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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